molecular formula C14H10FN3O2S B4999851 3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4999851
M. Wt: 303.31 g/mol
InChI Key: YJLHTJZGSGXZMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, synthesis approaches for similar compounds include the condensation of aromatic aldehydes with thioglycolic acid, followed by cyclocondensation with hydrazine derivatives to yield benzamide analogs with potential biological activities (Patel & Patel, 2010). Another example involves the synthesis of N-aryl benzamides through three-component reactions, showcasing the versatility of synthetic strategies to access a wide range of benzamide derivatives (Gein et al., 2017).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior and potential applications of compounds. X-ray diffraction studies provide detailed insights into the molecular geometry, confirming the presence of specific functional groups and the overall molecular architecture. For example, Sharma et al. (2016) described the crystal structure of a closely related compound, highlighting the significance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions and properties of benzamides and related compounds can be quite diverse, depending on their substitution pattern. For instance, the fluorogenic properties of certain benzoxadiazole derivatives for thiols have been explored, demonstrating the chemical reactivity of these molecules towards specific functional groups (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties of a compound, including its melting point, solubility, and crystalline form, are essential for its characterization and application. Deng et al. (2013) presented the synthesis and characterization of a benzamide derivative, including its crystal structure, providing valuable information on the compound's physical attributes (Deng et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, is vital. The synthesis and evaluation of benzamides for their anticancer activities, as discussed by Yang (2012), illustrate the chemical properties' role in determining the biological activity of these compounds (Yang, 2012).

Safety and Hazards

As with any chemical compound, handling “3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Without specific toxicity data, it’s difficult to comment on the potential hazards of this compound .

Future Directions

The study and application of “3-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide” could be a potential area of research in medicinal chemistry, given the biological activity of similar compounds. Future work could involve synthesizing the compound, testing its biological activity, and optimizing its properties for potential therapeutic use .

properties

IUPAC Name

3-fluoro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-10-4-1-3-9(7-10)14(19)16-8-12-17-13(18-20-12)11-5-2-6-21-11/h1-7H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLHTJZGSGXZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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